1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine

Description

Structural Characteristics and Classification

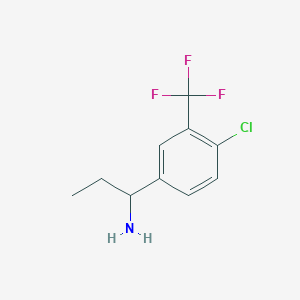

This compound represents a substituted phenylpropylamine derivative characterized by a specific pattern of substituents on the aromatic ring. The compound possesses the molecular formula C₁₀H₁₁ClF₃N and exhibits a molecular weight of 237.65 grams per mole. The structural architecture features a benzene ring bearing a chloro substituent at the para position and a trifluoromethyl group at the meta position relative to the propylamine chain attachment point.

The compound belongs to the broader class of substituted phenethylamines and aromatic amines, specifically categorized as a halogenated trifluoromethyl-substituted amine. Chemical suppliers classify this compound under aromatic amines, amides, and nitroaromatics categories, reflecting its diverse chemical properties and potential applications. The stereochemical considerations become particularly relevant when examining the chiral center present in the structure, as evidenced by the existence of both racemic and enantiomerically pure forms in chemical databases.

The three-dimensional molecular geometry reveals the spatial arrangement of functional groups that influences the compound's chemical behavior and intermolecular interactions. The trifluoromethyl group adopts a characteristic tetrahedral geometry around the central carbon atom, while the chloro substituent provides additional steric and electronic effects that modulate the overall molecular properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClF₃N | |

| Molecular Weight | 237.65 g/mol | |

| Chemical Classification | Aromatic Amine | |

| Stereochemistry | Chiral Center Present | |

| Purity (Commercial) | ≥97% |

Historical Context and Research Significance

The development and investigation of this compound emerged from broader research efforts focused on substituted phenethylamine derivatives and their applications in medicinal chemistry. Historical chemical literature indicates that compounds bearing similar structural motifs have been subjects of extensive investigation since the late twentieth century, particularly in the context of developing novel pharmaceutical agents and understanding structure-activity relationships.

Research significance stems from the compound's role as a synthetic intermediate and building block for more complex molecular architectures. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) on the aromatic ring creates unique electronic properties that have attracted attention from synthetic organic chemists and medicinal chemistry researchers. These structural features contribute to enhanced metabolic stability and altered pharmacological properties compared to unsubstituted analogs.

Contemporary research efforts have focused on exploring the compound's utility in various synthetic transformations and its potential as a precursor for pharmaceutical development. The compound's structural similarity to known bioactive molecules has prompted investigations into its biological activities and potential therapeutic applications. Patent literature reveals ongoing research into synthetic methodologies for accessing this compound and related derivatives, indicating sustained industrial and academic interest.

The compound's significance extends to analytical chemistry applications, where it serves as a reference standard and analytical target in various chromatographic and spectroscopic studies. Mass spectrometric fragmentation patterns and nuclear magnetic resonance spectroscopic data for this compound contribute to the broader understanding of substituted phenethylamine chemical behavior and analytical identification protocols.

Core Functional Groups and Their Influence on Reactivity

The reactivity profile of this compound is dominated by three key functional groups: the primary amine, the chloro substituent, and the trifluoromethyl group. Each of these groups contributes distinct electronic and steric effects that influence the compound's chemical behavior and synthetic utility.

The primary amine functionality serves as the most nucleophilic site in the molecule, readily participating in various substitution reactions, acylation processes, and condensation reactions. The amine group's basicity is modulated by the electron-withdrawing effects of the aromatic ring substituents, resulting in altered reactivity compared to simple aliphatic amines. This electronic influence affects both the nucleophilicity of the nitrogen atom and the compound's protonation behavior under various pH conditions.

The chloro substituent at the para position provides a leaving group that can participate in nucleophilic aromatic substitution reactions under appropriate conditions. The electron-withdrawing nature of chlorine also contributes to the overall electronic properties of the aromatic system, influencing both electrophilic and nucleophilic attack patterns on the benzene ring. The position of the chloro group relative to other substituents creates specific regiochemical preferences in substitution reactions.

The trifluoromethyl group represents one of the most significant electronic influences in the molecule, providing strong electron-withdrawing effects through both inductive and field effects. This group enhances the compound's metabolic stability while simultaneously affecting the electronic density distribution throughout the aromatic system. The trifluoromethyl substituent's influence extends to neighboring positions on the benzene ring, creating unique reactivity patterns that distinguish this compound from other halogenated analogs.

The synergistic effects of these functional groups create a compound with unique reactivity characteristics that have been exploited in various synthetic applications. The electron-poor nature of the aromatic ring, resulting from the combined effects of chloro and trifluoromethyl substituents, influences both the compound's stability and its participation in chemical transformations. Understanding these functional group interactions provides insight into rational synthetic design strategies and potential modification pathways for accessing related molecular structures.

Propriétés

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJAYLQLXUPPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Brominated Phenethylamine Intermediate (From Analogous Methods)

A common approach involves starting with a brominated phenethylamine derivative, which is then subjected to N-alkylation reactions to introduce the propan-1-amine moiety. This method is supported by the synthesis of related trifluoromethyl-substituted phenethylamines:

- Step 1: Bromination of a suitably substituted benzaldehyde or phenyl ring to yield a brominated intermediate.

- Step 2: N-alkylation of brominated phenethylamine with appropriate alkyl halides under microwave irradiation or conventional heating to introduce the propan-1-amine chain.

- Step 3: Cyclization or further functional group modifications as needed to achieve the target amine.

This route is exemplified by the synthesis of analogues where brominated phenethylamines were alkylated with 3-chloroprop-1-yne or 4-chlorobut-1-yne to yield various amine derivatives under microwave irradiation at elevated temperatures (e.g., 200°C for 15 min).

Carbon-Carbon Elongation via Darzens Condensation and Reductive Amination

Another synthetic route, though reported for related compounds, provides a framework adaptable for this compound:

- Step 1: Bromination of 3-hydroxybenzaldehyde to form a brominated aldehyde.

- Step 2: Methylation of the brominated aldehyde to form a methoxy brominated benzaldehyde.

- Step 3: Carbon-carbon elongation through Darzens condensation to generate an epoxide intermediate.

- Step 4: Reductive amination of the aldehyde or epoxide intermediate with an amine source (e.g., N,N-dimethylpropane-1,3-diamine) using reducing agents such as sodium borohydride (NaBH4) in the presence of clay catalysts under microwave irradiation.

This method enables efficient construction of the propan-1-amine side chain attached to the substituted phenyl ring.

Reaction Conditions and Catalysts

- Microwave Irradiation: Widely used to accelerate N-alkylation and cyclization reactions, typically at temperatures around 150–200°C for short durations (e.g., 15 minutes).

- Reducing Agents: Sodium borohydride (NaBH4) combined with clay K10 has been employed for reductive amination steps.

- Bases: Potassium carbonate (K2CO3) is used during methylation steps to facilitate nucleophilic substitution.

- Solvents: Dimethylformamide (DMF) is commonly used due to its high polarity and ability to dissolve both organic and inorganic reagents.

Comparative Table of Preparation Methods

Research Findings and Optimization Notes

- The use of microwave irradiation significantly reduces reaction times and improves yields in the N-alkylation and reductive amination steps.

- The presence of electron-withdrawing groups like chloro and trifluoromethyl on the phenyl ring influences the reactivity, often requiring careful control of reaction conditions to avoid side reactions.

- Reductive amination using NaBH4 in combination with clay catalysts offers mild conditions and good chemoselectivity, minimizing over-reduction or side-product formation.

- Alkylation reactions with halogenated propyl amines or alkynes under microwave conditions enable the introduction of the propan-1-amine side chain with high efficiency.

- The synthetic routes are adaptable to produce various analogues by changing the substitution pattern on the phenyl ring or the amine moiety, facilitating medicinal chemistry exploration.

Analyse Des Réactions Chimiques

1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has garnered significant attention in pharmaceutical research due to its biological activity. Notably, the trifluoromethyl group enhances lipophilicity and membrane permeability, allowing effective interaction with biological membranes and modulation of enzyme functions. Here are some key areas of pharmaceutical applications:

- Drug Development : Research indicates that (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine can act as a building block for synthesizing complex pharmaceuticals. Its structural features allow it to bind to various biological targets, influencing metabolic pathways and potentially offering therapeutic effects against certain diseases .

- Antimicrobial Activity : Studies have shown that compounds similar to (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine exhibit antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various pathogens, making them candidates for antibiotic development .

Agrochemical Applications

In addition to its pharmaceutical uses, (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine has potential applications in agrochemicals:

- Pesticide Development : The compound's ability to interact with biological systems makes it a candidate for developing new pesticides. Its structural characteristics may enhance the effectiveness of agrochemicals by improving their stability and bioactivity against pests.

Chemical Synthesis

The synthesis of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine typically involves several steps that can be optimized for industrial applications. Common reagents used in its synthesis include:

- Potassium Permanganate : Used for oxidation reactions.

- Lithium Aluminum Hydride : Employed in reduction processes.

- Sodium Azide : Utilized in substitution reactions.

Case Studies and Research Findings

Several studies have documented the biological evaluation and potential therapeutic effects of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine:

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparaison Avec Des Composés Similaires

(a) 1-(4-Bromophenyl)-3-(4-fluorophenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine (121a)

- Molecular Formula : C₁₉H₁₅BrF₄N

- Key Features : Bromine replaces chlorine at the para position, and a fluorine atom is present on the adjacent phenyl ring. The trifluoroethylamine group enhances lipophilicity compared to the primary amine in the target compound.

- Impact: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding affinity in biological systems.

(b) 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₁H₁₀ClF₃N₃

- Key Features : A pyrazole ring replaces the propane backbone, and the trifluoromethyl group is at the 3-position.

- Impact : The pyrazole heterocycle introduces additional hydrogen-bonding sites, which could enhance interactions with enzymes or receptors. This structural shift may improve metabolic stability compared to linear amines .

Functional Group Modifications

(a) Sorafenib Tosylate

- Molecular Formula : C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S

- Key Features : Contains a urea linker instead of an amine, connecting the 4-chloro-3-(trifluoromethyl)phenyl group to a pyridine-carboxamide moiety.

- Impact : The urea group enables strong hydrogen-bonding interactions with kinase targets (e.g., VEGF/RAF inhibitors), making Sorafenib a clinically approved anticancer agent. In contrast, the primary amine in the target compound may exhibit different pharmacokinetic profiles due to altered polarity and basicity .

(b) Cinacalcet Hydrochloride

- Molecular Formula : C₂₂H₂₂F₃N·HCl

- Key Features : A naphthalene group replaces the chloro-trifluoromethylphenyl moiety, and the propane backbone is retained.

- Impact : The naphthalene system enhances π-π stacking interactions with the calcium-sensing receptor, making Cinacalcet a potent calcimimetic agent. This comparison underscores how aromatic bulk influences target specificity .

Stereochemical and Backbone Modifications

(a) (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₂F₃N·HCl

- Key Features : Lacks the chloro substituent but retains the trifluoromethyl group and chiral center.

(b) 1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine Hydrochloride

- Molecular Formula : C₁₀H₉ClF₃N·HCl

- Key Features : A cyclopropane ring replaces the propane chain.

- 86.8% for a linear analog) .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Synthetic Efficiency : Linear amines (e.g., compound 9k in ) exhibit higher yields (86.8%) than cyclopropane derivatives (55.6%), likely due to reduced steric strain during synthesis .

- Chiral Specificity : The (R)-enantiomer of related compounds (e.g., Cinacalcet) shows enhanced receptor binding, highlighting the importance of stereochemistry in drug design .

Activité Biologique

1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine, also known as (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine, is an organic compound characterized by a trifluoromethyl group, a chloro substituent, and a primary amine group attached to a propan-1-amine backbone. This compound has gained attention in biochemical research due to its unique structural features that enhance its reactivity and potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins, influencing metabolic pathways. The trifluoromethyl group enhances lipophilicity and membrane permeability, allowing effective engagement with biological membranes and modulation of enzyme functions.

Key Interactions

- Enzyme Modulation : The compound interacts with enzymes involved in metabolic pathways, often binding to active or allosteric sites to modulate their functions.

- Binding Affinity : The trifluoromethyl group significantly enhances binding affinity, making it a valuable compound for studying biochemical pathways and therapeutic targets.

Research Findings

Recent studies have investigated the biological activities of this compound, revealing its potential therapeutic effects:

Antichlamydial Activity

Research indicates that derivatives of this compound exhibit selective activity against Chlamydia species. In vitro assays demonstrated that the presence of the trifluoromethyl substituent is critical for enhanced biological activity compared to analogues lacking this group .

Antibacterial Properties

The compound has shown moderate antibacterial activity against pathogens such as N. meningitidis and H. influenzae, with IC50 values indicating its potential as an antibiotic . The structural modifications involving the trifluoromethyl group were found to be essential for its antibacterial efficacy.

Case Studies

Several case studies highlight the biological activity of this compound:

Study 1: Enzyme Interaction Analysis

A study conducted on enzyme interaction revealed that this compound could effectively inhibit certain enzymes involved in metabolic processes. The analysis demonstrated significant changes in enzyme kinetics upon treatment with varying concentrations of the compound, underscoring its potential as a therapeutic agent.

Study 2: Synthesis and Biological Evaluation

In another study focusing on the synthesis of related compounds, researchers synthesized several derivatives of this compound. These derivatives were evaluated for their biological activity, revealing that modifications to the amine group influenced both potency and selectivity against target pathogens .

Data Tables

| Compound Name | Activity Type | IC50 (μg/mL) | Notes |

|---|---|---|---|

| This compound | Antichlamydial | 32 | Effective against Chlamydia species |

| This compound | Antibacterial | 64 | Moderate activity against N. meningitidis |

| Derivative A | Enzyme Inhibition | Varies | Significant modulation observed |

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine, and how can its purity be validated?

Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-chloro-3-(trifluoromethyl)benzaldehyde with propan-1-amine under catalytic hydrogenation conditions can yield the target compound. Purity validation requires a combination of chromatographic techniques (e.g., HPLC or UPLC) and spectroscopic methods (NMR, FT-IR). A stability-indicating RP-UPLC method, as described for structurally similar compounds like Cinacalcet HCl, can resolve impurities and degradation products .

Q. How is the compound characterized structurally in academic research?

Methodological Answer : Structural elucidation involves:

- NMR spectroscopy : H and C NMR confirm the amine group and substitution pattern on the aromatic ring.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for CHClFN is 238.06).

- X-ray crystallography : Used for resolving stereochemistry in crystalline derivatives (e.g., pyrazole analogs) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste disposal : Segregate halogenated waste for professional treatment, as recommended for similar amines .

Advanced Research Questions

Q. How can stereochemical impurities (e.g., diastereomers) be controlled during synthesis?

Methodological Answer : Stereochemical purity is critical for biological activity. Strategies include:

- Chiral catalysts : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation.

- Chiral chromatography : Employing chiral stationary phases (CSPs) to resolve diastereomers, as demonstrated in Cinacalcet impurity studies .

- Dynamic kinetic resolution : Optimizing reaction conditions to favor the desired enantiomer.

Q. What computational tools are effective for predicting the compound’s biological targets?

Methodological Answer :

- Molecular docking : AutoDock Vina is widely used for predicting binding affinities to proteins (e.g., kinase inhibitors). The trifluoromethyl group enhances hydrophobic interactions, which can be modeled using scoring functions in docking software .

- QSAR models : Correlate substituent effects (e.g., chloro vs. fluoro) with activity using datasets from analogs like Sorafenib derivatives .

Q. How do conflicting data on impurity profiles arise, and how can they be resolved?

Methodological Answer : Contradictions often stem from:

- Method sensitivity : Low-resolution HPLC may miss trace impurities detectable via UPLC.

- Degradation pathways : Light or heat exposure can generate new impurities (e.g., oxidation of the amine group).

- Resolution : Cross-validate using orthogonal methods (e.g., LC-MS for mass confirmation) and reference standards, as done for Cinacalcet regioisomers .

Q. What strategies optimize the compound’s stability in formulation studies?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.